molecular formula C8H7FN2O3 B1583754 N-(4-Fluoro-3-nitrophenyl)acetamide CAS No. 351-32-6

N-(4-Fluoro-3-nitrophenyl)acetamide

Cat. No.: B1583754
CAS No.: 351-32-6
M. Wt: 198.15 g/mol
InChI Key: KLHCAOSRFFAKQV-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to an acetamide group

Mechanism of Action

Target of Action

N-(4-Fluoro-3-nitrophenyl)acetamide primarily targets the penicillin-binding proteins in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an important target for antibacterial drugs .

Mode of Action

This compound interacts with its targets by binding to the penicillin-binding proteins, which leads to the inhibition of cell wall synthesis . This interaction results in the destabilization of the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

The action of this compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the penicillin-binding proteins, the compound disrupts the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of the cell wall .

Pharmacokinetics

It has been suggested that the compound has an excellent pharmacokinetic profile, indicating good parameters for oral use

Result of Action

The molecular and cellular effects of this compound’s action result in the lysis of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the cell is compromised, leading to cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of the chloro atom in the molecule is known to improve its activity, possibly by stabilizing the molecule in the target enzyme at the site

Biochemical Analysis

Biochemical Properties

N-(4-Fluoro-3-nitrophenyl)acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with penicillin-binding proteins, which are crucial for bacterial cell wall synthesis . The interaction between this compound and these proteins leads to the inhibition of cell wall synthesis, resulting in bacterial cell lysis. Additionally, this compound has shown potential in modulating the activity of certain enzymes involved in metabolic pathways, thereby influencing cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell death . In mammalian cells, it has been observed to influence cell signaling pathways and gene expression. For instance, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting cellular metabolism and immune responses . The compound’s impact on cellular processes highlights its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of penicillin-binding proteins, inhibiting their activity and preventing the synthesis of bacterial cell walls . This inhibition leads to the accumulation of peptidoglycan precursors, ultimately causing cell lysis. Additionally, this compound has been shown to modulate enzyme activity by altering their conformation, thereby affecting their catalytic efficiency .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In in vitro and in vivo studies, this compound has demonstrated sustained effects on cellular function, with long-term exposure leading to cumulative changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and gene expression . At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It has been shown to inhibit enzymes involved in the synthesis of nucleotides and amino acids, thereby affecting metabolic flux and metabolite levels . The compound’s influence on these pathways highlights its potential as a modulator of metabolic processes, with implications for therapeutic interventions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound is distributed to various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. The distribution pattern of this compound is crucial for understanding its cellular effects and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, it can be transported to the nucleus, where it influences gene expression by modulating transcription factors and other regulatory proteins . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, ensuring its precise activity within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide typically involves the nitration of 4-fluoroacetanilide. The process begins with the acetylation of 4-fluoroaniline to form 4-fluoroacetanilide, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the meta position relative to the fluoro group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization from an ethanol/water mixture to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluoro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: N-(4-Amino-3-nitrophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Fluoro-3-nitrophenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

  • N-(4-Fluorophenyl)acetamide
  • N-(3-Nitrophenyl)acetamide
  • 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Comparison: N-(4-Fluoro-3-nitrophenyl)acetamide is unique due to the simultaneous presence of both fluoro and nitro groups on the phenyl ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the fluoro group enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity .

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7FN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHCAOSRFFAKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059848
Record name Acetamide, N-(4-fluoro-3-nitrophenyl)-
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Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

351-32-6
Record name N-(4-Fluoro-3-nitrophenyl)acetamide
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Record name Acetamide, N-(4-fluoro-3-nitrophenyl)-
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Record name Acetamide, N-(4-fluoro-3-nitrophenyl)-
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Record name Acetamide, N-(4-fluoro-3-nitrophenyl)-
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Record name N-(4-fluoro-3-nitrophenyl)acetamide
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Synthesis routes and methods

Procedure details

4-Fluoro-3-nitro-aniline (45.0 g, 288.2 mmol) was added portionwise to acetic anhydride (150 mL) at room temperature. The reaction mixture was stirred at room temperature for 2 h. The white solid was collected and dried in vacuo to give the title compound (42.0 g, 70%). 1H NMR (400 MHz, CDCl3): δ 2.23 (s, 3H), 7.26 (m, 1 H), 7.50 (s broad, 1H), 7.87 (m, 1H), 8.23 (dd, J=6.44, 2.73 Hz, 1H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of N-(4-Fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae?

A: While the exact mechanism is still under investigation, research suggests that this compound may target penicillin-binding proteins (PBPs) in Klebsiella pneumoniae []. PBPs are essential enzymes involved in bacterial cell wall synthesis. By interfering with PBPs, the compound likely disrupts cell wall integrity, leading to bacterial cell lysis and death. Further research is needed to confirm this mechanism and explore other potential targets.

Q2: How does the presence of the chloro atom in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide affect its antibacterial activity?

A: Studies indicate that the chloro atom in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide plays a crucial role in enhancing its antibacterial activity []. This suggests that the chloro atom may contribute to improved binding affinity and stability within the active site of the target enzyme, possibly a PBP. This enhanced interaction likely leads to more potent inhibition of the target, ultimately resulting in stronger antibacterial effects.

Q3: Has this compound shown any synergistic effects when combined with existing antibiotics?

A: Yes, research has demonstrated synergistic effects when this compound is combined with certain antibiotics against Klebsiella pneumoniae []. Notably, synergistic interactions were observed with meropenem and imipenem, indicating that the combination of these drugs could potentially enhance bacterial killing at lower concentrations compared to either drug alone. Additionally, additive effects were observed with ciprofloxacin and cefepime []. These findings highlight the potential of this compound for combination therapy to combat Klebsiella pneumoniae infections, particularly those resistant to current treatments.

Q4: What are the potential benefits of using this compound in combination therapy against Klebsiella pneumoniae?

A4: Using this compound in combination therapy offers several potential advantages:

  • Enhanced efficacy: Synergistic effects observed with certain antibiotics could lead to improved bacterial killing [].

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